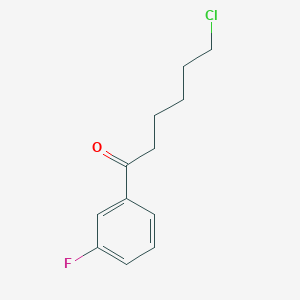
6-Chloro-1-(3-fluorophenyl)-1-oxohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "6-Chloro-1-(3-fluorophenyl)-1-oxohexane" is not directly mentioned in the provided papers. However, the papers discuss various related compounds with chloro and fluoro substituents on aromatic and cyclohexane rings, which can provide insights into the chemical behavior and properties that might be expected for the compound .
Synthesis Analysis
The synthesis of compounds with chloro and fluoro substituents often involves multi-step protocols, as seen in the preparation of the highest-energy stereoisomer of hexafluorocyclohexane . Similarly, the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid involved substitution and hydrolysis steps, with an optimized method yielding a total of 63.69% . These examples suggest that the synthesis of "6-Chloro-1-(3-fluorophenyl)-1-oxohexane" would likely require careful optimization to achieve high yields.
Molecular Structure Analysis
The molecular structures of chloro- and fluoro-substituted compounds are often characterized by X-ray crystallography and NMR spectroscopy . For instance, the crystal structure of (1RS,6SR)-Ethyl 4-(4-chlorophenyl)-6-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate toluene hemisolvate revealed a slightly distorted sofa conformation for the cyclohexene ring and specific dihedral angles between the benzene rings . These findings suggest that "6-Chloro-1-(3-fluorophenyl)-1-oxohexane" would also exhibit a distinct conformation influenced by the electronegative substituents.
Chemical Reactions Analysis
The reactivity of chloro- and fluoro-substituted compounds can be complex due to the presence of electronegative atoms that can influence the electron distribution in the molecule. For example, weak intermolecular C—H⋯O and C—H⋯X (X = F, Cl) interactions were observed in the crystal structure of a related compound, which could also be relevant for "6-Chloro-1-(3-fluorophenyl)-1-oxohexane" . These interactions could affect the reactivity and stability of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro- and fluoro-substituted compounds are often determined by their molecular structure. For example, all-cis 1,2,3,4,5,6-hexafluorocyclohexane exhibits a high molecular dipole moment due to the clustering of electronegative fluorine atoms . Similarly, the presence of chloro and fluoro groups in "6-Chloro-1-(3-fluorophenyl)-1-oxohexane" would likely result in unique physical properties such as polarity and potentially influence its solubility and melting point.
Scientific Research Applications
Synthesis and Structural Analysis
- Compounds similar to 6-Chloro-1-(3-fluorophenyl)-1-oxohexane are synthesized and analyzed for their molecular geometry and chemical reactivity. These studies provide insights into the structural and electronic properties of such compounds (Satheeshkumar et al., 2017).
Electrophilic Fluorination
- Research on electrophilic fluorination of chlorobenzene to various fluorinated compounds reveals the process of introducing fluorine into aromatic compounds, a process that could be similar for compounds like 6-Chloro-1-(3-fluorophenyl)-1-oxohexane (Momota et al., 1995).
Chemical Shifts and Solvent Interactions
- Studies on the electronic effects in fluoroaryl compounds provide insights into how the electronic nature of similar compounds, including 6-Chloro-1-(3-fluorophenyl)-1-oxohexane, is influenced by different solvents (Nesmeyanov et al., 1973).
Synthesis of Complexes and Ligands
- The synthesis of various ligands and their metal complexes demonstrates the applicability of these compounds in coordination chemistry, which could be relevant for compounds similar to 6-Chloro-1-(3-fluorophenyl)-1-oxohexane (Ozturk et al., 2005).
Molecular Structure and Photochemical Studies
- Studies on the molecular structure of similar compounds and their photochemical properties help understand the behavior of 6-Chloro-1-(3-fluorophenyl)-1-oxohexane under different light conditions (Barakat et al., 2016).
Reactivity and Steric Effects
- Research into the steric effects of trimethylsilyl groups on the reactivity of fluoroarenes and chloroarenes may provide insights into the reactivity of similar compounds like 6-Chloro-1-(3-fluorophenyl)-1-oxohexane (Heiss et al., 2007).
Mechanism of Action
Target of Action
It’s worth noting that organoboron compounds, such as boronic esters, are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Organoboron compounds can be converted into a broad range of functional groups, affecting various biochemical pathways . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s important to note that boronic esters, in general, are usually bench stable, easy to purify, and often even commercially available . These features can potentially impact the bioavailability of the compound.
Result of Action
The use of organoboron compounds in suzuki–miyaura coupling can result in the formation of new carbon–carbon bonds , which can significantly alter the structure and function of the target molecules.
Action Environment
The action, efficacy, and stability of 6-Chloro-1-(3-fluorophenyl)-1-oxohexane can be influenced by various environmental factors. For instance, boronic acids and their esters are only marginally stable in water . Therefore, the presence of water can potentially affect the stability and efficacy of the compound. Additionally, the reaction conditions, such as temperature and pH, can also impact the compound’s action .
properties
IUPAC Name |
6-chloro-1-(3-fluorophenyl)hexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFO/c13-8-3-1-2-7-12(15)10-5-4-6-11(14)9-10/h4-6,9H,1-3,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJGMUGCVSBWRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CCCCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621998 |
Source


|
| Record name | 6-Chloro-1-(3-fluorophenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
488098-58-4 |
Source


|
| Record name | 6-Chloro-1-(3-fluorophenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B1322116.png)


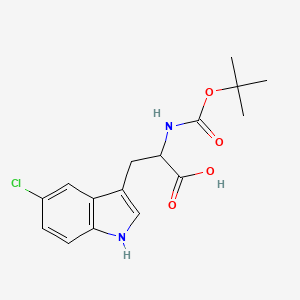



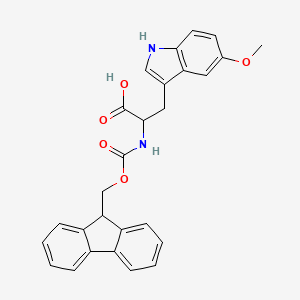
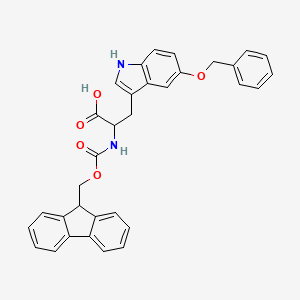
![Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B1322142.png)
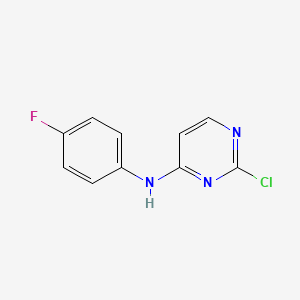

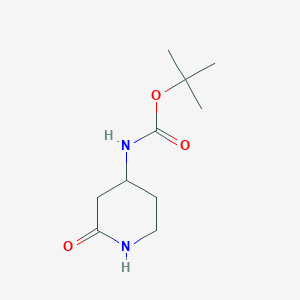
![Thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1322150.png)